molecular formula C20H28N2O2 B11059367 3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate

3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate

Cat. No.: B11059367
M. Wt: 328.4 g/mol
InChI Key: BRAPCPOGOWCNNC-UHFFFAOYSA-N
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Description

1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE is a complex organic compound that features a piperidine ring substituted with a pyridyl group and an acetylated butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a pyridyl-substituted alkyl halide, followed by acetylation of the resulting intermediate. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The acetylation step may involve the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, sodium hydride, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl-substituted alkanes .

Scientific Research Applications

1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL CHLORIDE
  • 1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL BROMIDE
  • 1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL IODIDE

Uniqueness

1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE is unique due to its acetylated butynyl chain, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

[3-ethyl-6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-yn-3-yl] acetate

InChI

InChI=1S/C20H28N2O2/c1-4-20(5-2,24-17(3)23)12-9-15-22-14-7-6-11-19(22)18-10-8-13-21-16-18/h8,10,13,16,19H,4-7,11,14-15H2,1-3H3

InChI Key

BRAPCPOGOWCNNC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#CCN1CCCCC1C2=CN=CC=C2)OC(=O)C

Origin of Product

United States

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